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molecular formula C14H11NO B1332359 4-Benzyloxybenzonitrile CAS No. 52805-36-4

4-Benzyloxybenzonitrile

Cat. No. B1332359
M. Wt: 209.24 g/mol
InChI Key: UDAOJHAASAWVIQ-UHFFFAOYSA-N
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Patent
US05262432

Procedure details

5.10-2 mol of NaH was added little by little to a solution of 5.10-2 mol of 4-hydroxy benzonitrile in 100 ml DMF so as to obtain a temperature of 25° C. The solution was then heated to 50° C. until no more hydrogen was liberated. After cooling to 0° C., 5.10-2 benzyl chloride was added. The reaction mixture was heated to 40° C. for 1 hour, then poured into 300 ml iced water. The resulting solid was separated by filtration.
Name
Quantity
3.55 (± 1.55) mol
Type
reactant
Reaction Step One
Quantity
3.55 (± 1.55) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[OH:3][C:4]1[CH:11]=[CH:10][C:7]([C:8]#[N:9])=[CH:6][CH:5]=1.[H][H].[CH2:14](Cl)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>CN(C=O)C.O>[CH2:14]([O:3][C:4]1[CH:11]=[CH:10][C:7]([C:8]#[N:9])=[CH:6][CH:5]=1)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:0.1|

Inputs

Step One
Name
Quantity
3.55 (± 1.55) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
3.55 (± 1.55) mol
Type
reactant
Smiles
OC1=CC=C(C#N)C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain a temperature of 25° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated to 40° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The resulting solid was separated by filtration

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C#N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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